molecular formula C6H6N2O2S B3015752 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid CAS No. 933753-92-5

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Cat. No.: B3015752
CAS No.: 933753-92-5
M. Wt: 170.19
InChI Key: ZOEZAYVCCMJVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrazolo-thiazole core with a carboxylic acid substituent at the 7-position. This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or as a building block for drug discovery.

Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEZAYVCCMJVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=NN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with thioamide compounds, followed by cyclization to form the fused ring system .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆H₆N₂O₂S
  • Molecular Weight : 158.19 g/mol
  • IUPAC Name : 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid
  • InChIKey : ZOEZAYVCCMJVCR-UHFFFAOYSA-N

The compound features a fused pyrazole and thiazole ring system, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid has garnered attention for its potential as a lead compound in drug development due to its promising biological activities:

  • Antimicrobial Activity : Research indicates that compounds with thiazole and pyrazole moieties exhibit significant antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound demonstrate effective inhibition against both bacterial and fungal strains .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer), with IC₅₀ values indicating potent activity . This positions it as a candidate for further development into anticancer therapeutics.

Synthetic Applications

As a versatile building block in organic synthesis, this compound is utilized in the preparation of more complex heterocyclic compounds:

  • Synthesis of Hybrid Pharmacophores : The compound can be used to create hybrid structures combining pyrazole and thiazole with other pharmacophores, potentially leading to enhanced pharmacological profiles .
  • Chemical Reactions : It undergoes various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions allow for the introduction of diverse functional groups, making it valuable in synthetic organic chemistry.

Table 1: Anticancer Activity of Derivatives

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Compound AHepG-26.9
Compound BHCT-11613.6
Compound CHepG-212.6
Compound DHCT-11628.9

This table summarizes the anticancer activities of various derivatives of this compound against specific cancer cell lines.

Table 2: Antimicrobial Activity Assessment

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound EStaphylococcus aureus32 µg/mL
Compound FEscherichia coli64 µg/mL

This table illustrates the antimicrobial efficacy of selected derivatives against common bacterial pathogens.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core bicyclic frameworks but differ in heteroatom composition, substituents, or saturation:

Compound Name Core Structure Substituents Key Features Reference
7-Chloro-2,3-dihydro-pyrazolo[5,1-b]oxazole-6-carboxylic acid Pyrazolo-oxazole (oxygen atom) Cl at 7-position, COOH at 6 Higher electronegativity due to oxygen; reduced ring strain vs. thiazole
7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid Pyrazolo-oxazole NO₂ at 7, COOH at 6 Electron-withdrawing NO₂ enhances acidity (pKa ~1.31)
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate Pyrazolo-oxazole Ethyl ester at 7 Ester group improves lipophilicity
3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid Imidazo-thiazole Br at 3, COOH at 7 Fully unsaturated core; bromine enhances reactivity

Key Observations :

  • Heteroatom Influence : Replacing sulfur (in thiazole) with oxygen (in oxazole) reduces molecular polarizability and alters hydrogen-bonding capacity.
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) lower pKa values, enhancing solubility in basic media.

Physicochemical Properties

Comparative data for selected analogues:

Property 7-Nitro-oxazole 7-Chloro-oxazole Ethyl oxazole ester
Molecular Weight 199.12 g/mol 188.57 g/mol 182.18 g/mol
Density (g/cm³) 2.11 (predicted) N/A N/A
Boiling Point (°C) 483.1 (predicted) N/A N/A
pKa 1.31 N/A N/A

Gaps in Data :

  • The target compound (2,3-dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid) lacks reported experimental values for key properties like melting point, solubility, or acidity.

Biological Activity

Overview

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid (CAS Number: 933753-92-5) is a heterocyclic compound that combines pyrazole and thiazole rings. Its unique structure is believed to confer various biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound.

  • Molecular Formula : C₆H₆N₂O₂S
  • Molecular Weight : 170.19 g/mol
  • IUPAC Name : 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid
  • Physical Form : Pale-yellow to yellow-brown solid

The specific biological targets and mechanisms of action for this compound are still under investigation. However, it is suggested that the compound may interact with multiple biochemical pathways due to its complex structure. The primary mode of action involves potential interactions with enzymes and receptors relevant to various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[5,1-b]thiazole derivatives. For instance, compounds derived from this scaffold have demonstrated significant antibacterial and antifungal activities against various pathogens. A study reported that certain derivatives exhibited potent activity against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

  • Cytotoxicity : This compound has shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells .
  • Mechanisms : The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation. For example, a study indicated that compounds based on this structure could enhance caspase-3 activity, suggesting a mechanism involving programmed cell death .

Research Findings and Case Studies

StudyFindings
Synthesized pyrazolo[5,1-b]thiazole derivatives showed significant antimicrobial and anticancer activities.
Demonstrated cytotoxic effects on MDA-MB-231 cells with enhanced apoptosis markers when combined with doxorubicin.
Highlighted potential for inhibiting microtubule assembly in cancer cells, indicating a novel mechanism for anticancer activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is currently being investigated to understand its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining its bioavailability and therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, and how can purity be ensured?

Methodological Answer:

  • Route 1 : Utilize Cu(I)-catalyzed click chemistry (e.g., CuSO₄/NaAsc) to couple azides with alkynes, yielding high-purity products without column chromatography. Monitor reaction progress via TLC and optimize reaction time/temperature to minimize side products .
  • Route 2 : Employ ring-closure reactions with carbon disulfide in ethanolic KOH, followed by nitrosation and azide formation. Confirm purity via melting point analysis, IR spectroscopy (e.g., N=N stretch at ~2167 cm⁻¹), and elemental analysis (C, H, N, S) .
  • Purification : Use recrystallization in ethanol/water mixtures, and validate purity by HPLC (C18 column, methanol/water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound and its derivatives?

Methodological Answer:

  • Spectral Analysis : Combine ¹H/¹³C NMR to confirm proton environments (e.g., thiazole protons at δ 6.5–7.5 ppm) and carbonyl carbons (δ 165–175 ppm). Use HRMS for molecular ion validation .
  • X-ray Crystallography : Grow single crystals via slow evaporation in DMSO/ethyl acetate. Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC 2075096 for analog structures) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Normalize data to untreated cells and validate with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Q. What strategies enhance the bioavailability of this compound through derivatization?

Methodological Answer:

  • Salt Formation : Synthesize sodium or potassium salts by treating the carboxylic acid with NaOH/KOH in methanol. Characterize salts via FTIR (loss of –COOH stretch at ~1700 cm⁻¹) and solubility assays in PBS .
  • Prodrug Design : Esterify the carboxylic acid with p-nitrophenyl or PEG-linked alcohols. Hydrolytic stability can be tested in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Q. How can factorial design optimize reaction yields for scaled-up synthesis?

Methodological Answer:

  • Variables : Select temperature (50–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) as factors.
  • Design : Use a 2³ full factorial design with ANOVA analysis. Prioritize interactions (e.g., temperature × solvent) using Minitab or Design-Expert software .
  • Validation : Confirm optimal conditions (e.g., 80°C, 10 mol% CuSO₄ in DMF) with triplicate runs and % yield comparisons .

Q. What analytical methods are critical for detecting degradation products under stressed conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1N HCl/NaOH).
  • Analysis : Use LC-MS/MS (ESI+ mode) to identify degradation fragments. Compare retention times and fragmentation patterns with synthetic standards .

Data Interpretation & Theoretical Frameworks

Q. How should researchers reconcile discrepancies between theoretical logP values and experimental partition coefficients?

Methodological Answer:

  • Theoretical Calculation : Use ChemDraw or MarvinSketch with default algorithms (e.g., Crippen’s method).
  • Experimental Validation : Perform shake-flask assays in octanol/water. Adjust for ionization (pKa via potentiometric titration) and use HPLC to quantify phase distribution .

Q. What mechanistic insights can be gained from combining DFT studies with kinetic assays?

Methodological Answer:

  • DFT Setup : Optimize geometry at B3LYP/6-31G(d) level in Gaussian. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Kinetic Profiling : Monitor reaction rates (e.g., SNAr substitutions) via UV-Vis. Correlate activation energies (Arrhenius plots) with DFT-predicted transition states .

Q. How to design a structure-activity relationship (SAR) study for analogs with conflicting bioactivity trends?

Methodological Answer:

  • Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar volume), and topological (Wiener index) parameters.
  • Multivariate Analysis : Apply PCA or PLS regression (e.g., SIMCA) to cluster active/inactive analogs. Validate with leave-one-out cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.